6-Chloro-4-(trifluoromethyl)nicotinonitrile
Overview
Description
6-Chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on a nicotinonitrile ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), low temperature.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), ambient temperature.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of corresponding amines.
Oxidation: Formation of oxides or other oxidized derivatives.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Sciences: Utilized in the synthesis of advanced materials with specific properties.
Analytical Chemistry: Used as a reference standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
6-Chloro-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
6-Chloro-4-methyl nicotinonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)nicotinonitrile:
6-Chloro-3-(trifluoromethyl)nicotinonitrile: Positional isomer with different chemical behavior and applications.
Conclusion
This compound is a valuable compound in various scientific research fields due to its unique chemical properties and versatility. Its synthesis, chemical reactions, and applications make it an important intermediate in medicinal chemistry, agrochemicals, material sciences, and analytical chemistry.
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLUANSPBCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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